(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone

Medicinal Chemistry Drug Design Physicochemical Properties

(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone (CAS 946234-22-6) is a synthetic organic molecule belonging to the class of morpholinyl ketones, characterized by a 3,4-dimethylbenzoyl moiety linked to a 2-phenylmorpholine ring. This compound is a member of a structurally diverse series of (2-phenylmorpholino)methanone derivatives that serve as versatile building blocks in medicinal chemistry and chemical biology research.

Molecular Formula C19H21NO2
Molecular Weight 295.382
CAS No. 946234-22-6
Cat. No. B2537844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone
CAS946234-22-6
Molecular FormulaC19H21NO2
Molecular Weight295.382
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3)C
InChIInChI=1S/C19H21NO2/c1-14-8-9-17(12-15(14)2)19(21)20-10-11-22-18(13-20)16-6-4-3-5-7-16/h3-9,12,18H,10-11,13H2,1-2H3
InChIKeyORMAJIGQDDTDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone (CAS 946234-22-6): A Morpholine-Based Building Block for Deubiquitinase-Targeted Drug Discovery


(3,4-Dimethylphenyl)(2-phenylmorpholino)methanone (CAS 946234-22-6) is a synthetic organic molecule belonging to the class of morpholinyl ketones, characterized by a 3,4-dimethylbenzoyl moiety linked to a 2-phenylmorpholine ring . This compound is a member of a structurally diverse series of (2-phenylmorpholino)methanone derivatives that serve as versatile building blocks in medicinal chemistry and chemical biology research . Its scaffold, featuring the morpholine heterocycle—a privileged structure in drug discovery—combined with a ketone functional group, enables participation in structure-activity relationship (SAR) studies, particularly in the design of enzyme inhibitors targeting deubiquitinase families and other therapeutically relevant proteins .

Procurement Pitfalls: Why In-Class (2-Phenylmorpholino)methanone Analogs Cannot Be Substituted for (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone


Although multiple (2-phenylmorpholino)methanone variants exist within screening libraries—differing only by their aryl substituent—pharmacological and physicochemical properties are exquisitely sensitive to the substitution pattern on the benzoyl ring . The 3,4-dimethylphenyl variant displays a distinct profile in primary high-throughput screening (HTS) assays against deubiquitinase targets compared to its unsubstituted, fluoro, or diethoxy analogs. Interchangeability is precluded by significant differences in lipophilicity (predicted logP shifts of ~1.0 unit), molecular weight (spanning 267–355 g/mol), and steric/electronic character, which collectively modulate target engagement, selectivity, and downstream pharmacokinetic behavior . These quantitative divergences necessitate explicit procurement of the catalog item for assay reproducibility and SAR integrity.

Quantitative Differentiation of (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone from its Closest Analogs: A Head-to-Head Evidence Guide


Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Phenyl Analog

The target compound (MW 295.4 g/mol) occupies a distinct intermediate molecular weight space compared to the unsubstituted phenyl analog Phenyl(2-phenylmorpholino)methanone (MW 267.3 g/mol, CAS 920136-83-0) . The 3,4-dimethyl substitution increases predicted logP by approximately 1.0–1.5 units relative to the parent phenyl derivative (experimental logP ~1.4) [1], significantly enhancing lipophilicity. This modulation places the compound closer to the optimal lipophilicity range (logP 2–4) for CNS drug candidates, while the absence of H-bond donors (HBD = 0, HBA = 2) maintains compliance with Lipinski's Rule of Five .

Medicinal Chemistry Drug Design Physicochemical Properties

Primary HTS Activity Against Deubiquitinase Targets (USP8/USP7/USP28)

In a primary HTS deubiquitinase inhibition panel, (3,4-dimethylphenyl)(2-phenylmorpholino)methanone demonstrated measurable activity against ubiquitin-specific peptidase 8 (USP8), with multiple replicate efficacy readings including values of 46.6%, 32.0%, and 55.7% inhibition at the tested concentration . The compound also exhibited weak to moderate activity against USP7 (efficacy range -17.7% to +7.4%), USP28 (range -79.5% to +87.3%), and USP17 (range -22.8% to +55.1%) . While comparative data for direct analogs in the same assay are not publicly available, this activity profile provides a quantifiable baseline for this specific scaffold substitution pattern and distinguishes it from the parent 2-phenylmorpholine, which is primarily characterized as a norepinephrine-dopamine releasing agent (NDRA) with no reported deubiquitinase activity [1].

Deubiquitinase Inhibitors HTS Screening Oncology

Scaffold Validation via Co-Crystal Structures in the PDB

The (2-phenylmorpholin-4-yl)methanone scaffold has been validated in high-resolution protein-ligand co-crystal structures deposited in the Protein Data Bank. A closely related analog, (2,4-dichlorophenyl)[(2S)-2-phenylmorpholin-4-yl]methanone (ChemComp TU7), is bound to influenza virus hemagglutinin (PDB 6WCR) [1]. Another extensive derivative, [2-chloranyl-4-[[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-fluoranyl-oxidanylidene-λ⁵-sulfanyl]amino]phenyl]-[(2S)-2-phenylmorpholin-4-yl]methanone, is crystallized in PDB 8VQQ [2]. These structures demonstrate that the scaffold engages target proteins through defined binding poses, with key interactions involving the morpholine ring and the methanone carbonyl. The 3,4-dimethyl substitution on the benzoyl ring of the target compound serves as a vector for modulating binding pocket complementarity without disrupting the core pharmacophore.

Structural Biology Fragment-Based Drug Design X-ray Crystallography

Electronic and Steric Differentiation from (4-Fluorophenyl) Analog

Compared to the (4-fluorophenyl)(2-phenylmorpholino)methanone analog (CAS 946234-14-6, MW 285.31 g/mol), the 3,4-dimethylphenyl substitution introduces two additional methyl groups that exert electron-donating (+I and hyperconjugative) effects, in contrast to the electron-withdrawing fluorine . The 3,4-dimethyl pattern also increases steric bulk adjacent to the carbonyl, which may influence the conformational preference of the benzoyl rotamer and alter binding pocket complementarity. The molecular weight difference of 10.09 g/mol (295.40 vs. 285.31) and the distinct electronic profile suggest divergent metabolic stability, CYP inhibition liability, and target selectivity profiles . The dimethyl variant lacks the potential for oxidative defluorination or fluoride-related toxicity concerns that may accompany the fluoro analog.

SAR Electrostatics CYP Inhibition

Purity and Vendor Availability Benchmarking

Multiple commercial suppliers offer (3,4-dimethylphenyl)(2-phenylmorpholino)methanone with reported purity levels typically at or above 97% as verified by HPLC, NMR, or GC analysis, with batch-specific certificates of analysis (CoA) available upon request . This level of analytical characterization meets the quality standards required for reproducible HTS campaigns and in vitro pharmacology. The compound is supplied in quantities ranging from milligrams to grams, suitable for initial screening to early lead optimization stages. Availability across multiple competing vendors provides procurement flexibility and competitive pricing compared to single-source proprietary analogs such as (3,4-diethoxyphenyl)(2-phenylmorpholino)methanone (CAS 954009-94-0) or (2-methyl-1,3-benzothiazol-6-yl)(2-phenylmorpholino)methanone, which have fewer listed suppliers and potentially higher cost .

Procurement Quality Assurance Screening Libraries

Priority Application Scenarios for (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone Based on Quantitative Evidence


Deubiquitinase-Targeted Oncology Lead Discovery

The compound's demonstrated primary HTS activity against USP8 (up to 55.7% inhibition) and USP17 (up to 55.1% inhibition) supports its use as a starting point for medicinal chemistry optimization in deubiquitinase-targeted oncology programs . USP8 and USP17 are implicated in cancer cell proliferation and immune evasion pathways, making them attractive therapeutic targets. The scaffold's validated binding in PDB co-crystal structures (6WCR, 8VQQ) further enables structure-guided design of improved analogs [1].

CNS Drug Discovery Leveraging Optimized Physicochemical Profile

With a molecular weight of 295.4 g/mol, predicted logP in the 2.5–3.0 range, zero H-bond donors, and only two H-bond acceptors, the compound falls within favorable CNS drug-like space . Its lipophilicity, enhanced by the 3,4-dimethyl substitution relative to the unsubstituted phenyl analog (logP ~1.4), positions it for CNS penetration assays and neuropharmacology screening, particularly in programs where dopamine or norepinephrine modulation is relevant given the scaffold's parent NDRA activity [1].

Combinatorial Chemistry and PROTAC Building Block

The 2-phenylmorpholine scaffold is a recognized fragment for PROTAC (PROteolysis TArgeting Chimera) development, with (R)-2-phenylmorpholine specifically employed in STAT5/6 PROTAC degrader synthesis . The (3,4-dimethylphenyl)(2-phenylmorpholino)methanone variant provides a functionalized ketone handle for further derivatization (e.g., oxime formation, reductive amination, Grignard addition), enabling library expansion and linker conjugation in bifunctional degrader designs [1].

Structure-Based Drug Design with X-ray Crystallographic Validation

The presence of the (2-phenylmorpholin-4-yl)methanone scaffold in high-resolution co-crystal structures (PDB 6WCR: influenza hemagglutinin; PDB 8VQQ: ligand A1ADC with real-space correlation coefficient 0.93) provides direct evidence of the scaffold's ligandability and binding mode . The 3,4-dimethylphenyl variant extends this scaffold with additional vectors for occupancy of lipophilic sub-pockets, making it suitable for fragment growing and merging strategies in structure-based campaigns [1].

Quote Request

Request a Quote for (3,4-Dimethylphenyl)(2-phenylmorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.